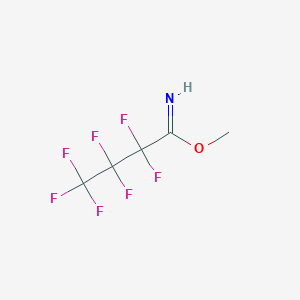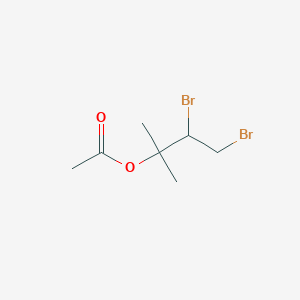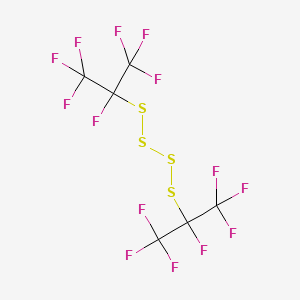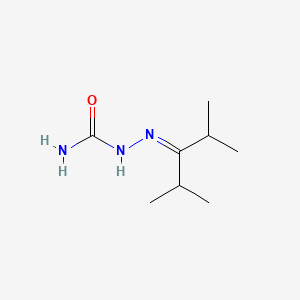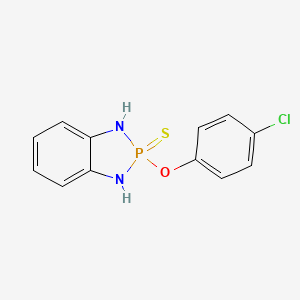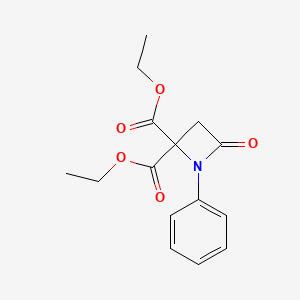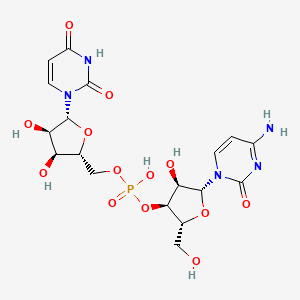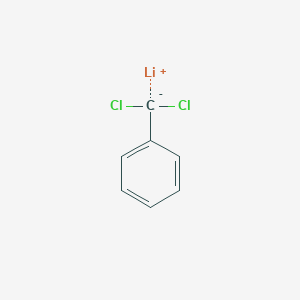![molecular formula C16H22ClN3O B14741522 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol CAS No. 5418-57-5](/img/structure/B14741522.png)
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline moiety, making it a valuable candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroquinoline, which is then reacted with propylamine to form the intermediate compound.
Reaction Conditions: The intermediate is further reacted with 2-methylpropan-2-ol under controlled conditions, including specific temperatures and catalysts, to yield the final product
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the quinoline ring is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Applications De Recherche Scientifique
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The quinoline moiety is known to interfere with the replication of certain pathogens by inhibiting key enzymes and disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoline: A precursor in the synthesis of the compound.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with structural similarities
Uniqueness
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5418-57-5 |
|---|---|
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
1-[3-[(7-chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-16(2,21)11-18-7-3-8-19-14-6-9-20-15-10-12(17)4-5-13(14)15/h4-6,9-10,18,21H,3,7-8,11H2,1-2H3,(H,19,20) |
Clé InChI |
PVGKFEFXDTXWKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




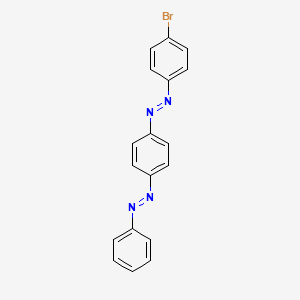
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
